molecular formula C11H16N2 B112649 (1-Benzylazetidin-2-yl)methanamine CAS No. 46193-94-6

(1-Benzylazetidin-2-yl)methanamine

Cat. No.: B112649
CAS No.: 46193-94-6
M. Wt: 176.26 g/mol
InChI Key: VEWIYLBNEGSCTO-UHFFFAOYSA-N
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Description

(1-Benzylazetidin-2-yl)methanamine is a heterocyclic compound with the molecular formula C₁₁H₁₆N₂. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for (1-Benzylazetidin-2-yl)methanamine involves the reaction of 1-butyl-2-bromoacetic acid methyl ester with a debenzylation agent such as aluminum chloride in an appropriate solvent . The reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (1-Benzylazetidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Benzylazetidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways . For instance, its effects on dopamine levels suggest that it may interact with dopamine receptors or influence dopamine synthesis and release. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (1-Phenylmethyl)-2-azetidinemethanamine
  • (1-Benzylpyrrolidin-2-yl)methanamine

Comparison: (1-Benzylazetidin-2-yl)methanamine is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. For example, the azetidine ring may confer different reactivity and binding affinities to biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

(1-benzylazetidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWIYLBNEGSCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472789
Record name (1-benzylazetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46193-94-6
Record name (1-benzylazetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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